molecular formula C10H16N2OS B14134132 Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- CAS No. 72239-26-0

Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)-

Cat. No.: B14134132
CAS No.: 72239-26-0
M. Wt: 212.31 g/mol
InChI Key: CPGJCOKLIMIVBU-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- is a chemical compound with the molecular formula C10H16N2OS It is known for its unique structure, which includes a cyclohexane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of cyclohexanecarboxylic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- on a large scale.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the thiazole ring, resulting in different chemical and biological properties.

    Thiazole Derivatives: Compounds like thiazole itself or other thiazole-containing molecules share some structural similarities but differ in their functional groups and overall activity.

Uniqueness

Cyclohexanecarboxamide, N-(4,5-dihydro-2-thiazolyl)- is unique due to the combination of the cyclohexane and thiazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72239-26-0

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C10H16N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h8H,1-7H2,(H,11,12,13)

InChI Key

CPGJCOKLIMIVBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NCCS2

solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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